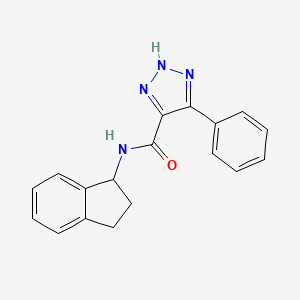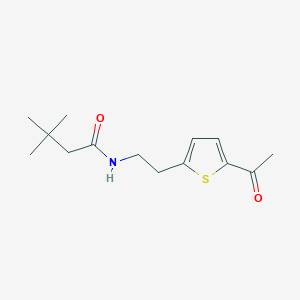![molecular formula C19H17F3N2O3S B2948911 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396854-25-3](/img/structure/B2948911.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a fascinating chemical compound known for its complex molecular structure and diverse potential applications. This compound is a member of the sulfonamide family, which is well-regarded for its medicinal properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically begins with the construction of the core quinoline structure. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Following this, the key functional groups, such as the oxo group and the trifluoromethylphenyl methanesulfonamide moiety, are introduced through subsequent reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This often involves the use of automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthetic process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonamide group, which can act as an electron-withdrawing group, and the oxo group, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary based on the desired outcome, but typically involve controlled temperatures and pressures to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions often retain the core quinoline structure but feature different functional groups, which can significantly alter the compound's physical and chemical properties.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has garnered interest in various scientific fields:
Chemistry: Its complex structure makes it a valuable model for studying synthetic methodologies and reaction mechanisms.
Biology: The compound's potential as a pharmacological agent is being explored, particularly its role in enzyme inhibition and receptor modulation.
Medicine: Researchers are investigating its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is being assessed for its use in material science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with various molecular targets, including enzymes and receptors. The compound's sulfonamide group allows it to inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to modulate receptor pathways can result in altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and quinoline derivatives, such as sulfasalazine and chloroquine. N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-3-12(4-6-15)11-28(26,27)23-16-8-13-2-1-7-24-17(25)10-14(9-16)18(13)24/h3-6,8-9,23H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDMQAQYQRBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
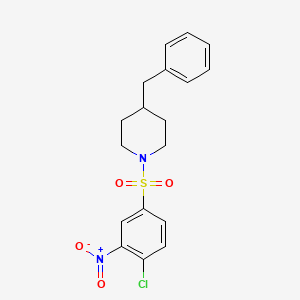
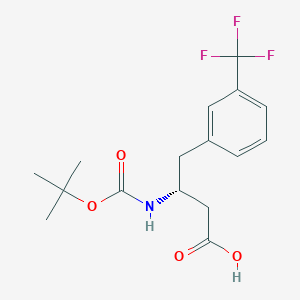
![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2948836.png)
![2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2948838.png)
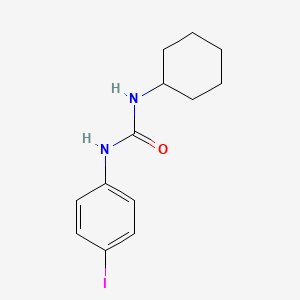
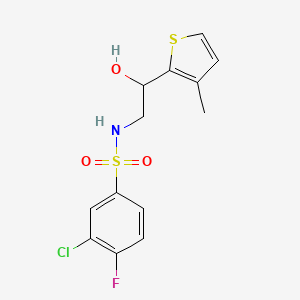
![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2948843.png)
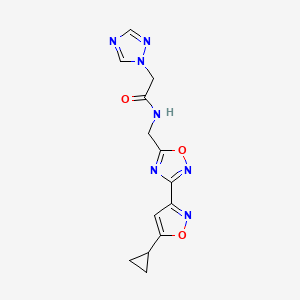
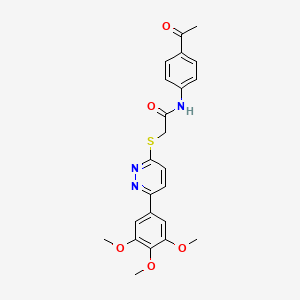
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)

